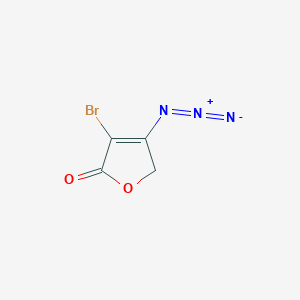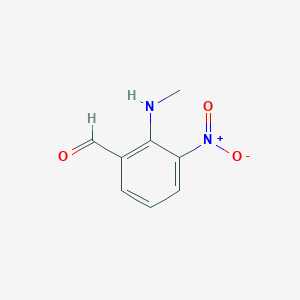
N-ethenyl-N-methylcarbamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethenyl-N-methylcarbamoylchloride: is an organic compound with the molecular formula C4H8ClNO . It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoylchloride can be synthesized through the reaction of N-methylcarbamoyl chloride with vinyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under precise temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: N-ethenyl-N-methylcarbamoylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamoyl chloride and vinyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl compounds can be formed.
Addition Products: The addition of electrophiles to the ethenyl group results in different adducts.
Hydrolysis Products: N-methylcarbamoyl chloride and vinyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-ethenyl-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethenyl-N-methylcarbamoylchloride involves its reactivity with nucleophiles and electrophiles. The molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are typically substitution and addition mechanisms .
Vergleich Mit ähnlichen Verbindungen
- N-methylcarbamoyl chloride
- Vinyl chloride
- Ethylmethylcarbamic chloride
Comparison: N-ethenyl-N-methylcarbamoylchloride is unique due to the presence of both an ethenyl group and a carbamoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one reactive group .
Eigenschaften
Molekularformel |
C4H6ClNO |
|---|---|
Molekulargewicht |
119.55 g/mol |
IUPAC-Name |
N-ethenyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3 |
InChI-Schlüssel |
CKRIMKVQRRHFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)

